molecular formula C13H12BrNO3 B2653393 3-Quinolinecarboxylic acid, 5-bromo-1,4-dihydro-8-methyl-4-oxo-, ethyl ester CAS No. 1710172-83-0

3-Quinolinecarboxylic acid, 5-bromo-1,4-dihydro-8-methyl-4-oxo-, ethyl ester

Cat. No.: B2653393
CAS No.: 1710172-83-0
M. Wt: 310.147
InChI Key: HIOLVRPRPPIRIC-UHFFFAOYSA-N
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Description

Quinolinecarboxylic acids are a class of organic compounds that are derived from quinoline, a heterocyclic aromatic organic compound. They have a carboxylic acid group attached to the quinoline ring. These compounds are often used as intermediates in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of quinolinecarboxylic acids and their derivatives often involves the treatment of the diethyl ester of acetylmalonic acid with substituted anilines . The resulting compounds can then undergo further reactions, such as condensation with aldehydes, to form new compounds .


Molecular Structure Analysis

The molecular structure of quinolinecarboxylic acids and their derivatives can be analyzed using various spectroscopic techniques, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy .


Chemical Reactions Analysis

Quinolinecarboxylic acids and their derivatives can undergo a variety of chemical reactions, including tautomeric and conformational transformations . These reactions can be studied using various analytical techniques.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Diuretic Compounds : The ethyl ester of 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid, a compound related to 3-Quinolinecarboxylic acid, demonstrates increased diuretic activity upon bromination. This highlights its potential in synthesizing diuretic drugs (Ukrainets, Golik, & Chernenok, 2013).

  • Efficient Large-Scale Synthesis : A study presents an efficient method for synthesizing rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, a structurally similar compound. This process is vital for the large-scale production of pharmaceuticals (Bänziger et al., 2000).

  • Investigation of Tautomeric Transformations : Research into the tautomeric and conformational transformations of ethyl ester derivatives of quinolinecarboxylic acids, closely related to the compound , using spectroscopic methods, provides insights into their chemical properties and potential applications (Kononov et al., 1988).

Potential Applications in Technology

  • Use in Liquid Crystal Displays : Synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for potential application in liquid crystal displays highlights the compound's relevance in advanced technological applications (Bojinov & Grabchev, 2003).

Biological Properties and Medical Research

  • Synthesis of Antiallergy Agents : Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate shows significant antiallergy activity, suggesting the potential of quinolinecarboxylic acid derivatives in developing new allergy medications (Althuis, Kadin, Czuba, Moore, & Hess, 1980).

  • Development of Antibacterial Compounds : The synthesis of novel optically pure α-amino acid functionalized-7-trifluoromethyl substituted quinolone derivatives, related to 3-Quinolinecarboxylic acid derivatives, demonstrates promising antibacterial activity (Lingaiah et al., 2012).

Mechanism of Action

The mechanism of action of quinolinecarboxylic acids and their derivatives can vary depending on the specific compound and its biological target. Some quinoline derivatives have been found to have antibacterial, antiviral, and anticancer activities .

Future Directions

The future directions in the research of quinolinecarboxylic acids and their derivatives could involve the development of new synthetic methods, the exploration of their therapeutic potential, and the investigation of their mechanisms of action .

Properties

IUPAC Name

ethyl 5-bromo-8-methyl-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(17)8-6-15-11-7(2)4-5-9(14)10(11)12(8)16/h4-6H,3H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOLVRPRPPIRIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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